Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate
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Overview
Description
Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is an organic compound that belongs to the class of oxime esters. These compounds are characterized by the presence of an oxime functional group (-C=N-OH) and an ester group (-COO-). This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate typically involves the reaction of ethyl 2-aminoacetate with benzylamine and an appropriate oxime-forming reagent. One common method is as follows:
Starting Materials: Ethyl 2-aminoacetate, benzylamine, and an oxime-forming reagent such as hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions.
Procedure: Ethyl 2-aminoacetate is first reacted with benzylamine to form the corresponding benzylamino derivative. This intermediate is then treated with hydroxylamine hydrochloride to form the oxime ester.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(amino)-2-(hydroxyimino)acetate: Lacks the benzyl group.
Methyl 2-(benzylamino)-2-(hydroxyimino)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl 2-(benzylamino)-2-(hydroxyimino)propanoate: Has an additional methyl group on the alpha carbon.
Uniqueness
This compound is unique due to the presence of both the benzylamino and oxime ester functional groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-benzylimino-2-(hydroxyamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(14)10(13-15)12-8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBKSQXILNADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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